molecular formula C14H16NNaO2 B5232614 sodium;(2E,4E)-5-[4-(dimethylamino)phenyl]-3-methylpenta-2,4-dienoate

sodium;(2E,4E)-5-[4-(dimethylamino)phenyl]-3-methylpenta-2,4-dienoate

Cat. No.: B5232614
M. Wt: 253.27 g/mol
InChI Key: ISYXALXCEBIYTM-XTMGEDCVSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;(2E,4E)-5-[4-(dimethylamino)phenyl]-3-methylpenta-2,4-dienoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a conjugated diene system with a dimethylamino group attached to a phenyl ring, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2E,4E)-5-[4-(dimethylamino)phenyl]-3-methylpenta-2,4-dienoate typically involves the following steps:

    Formation of the Conjugated Diene System: This can be achieved through a series of aldol condensation reactions, where appropriate aldehydes and ketones are used as starting materials.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, using dimethylamine as the nucleophile.

    Formation of the Sodium Salt: The final step involves the neutralization of the carboxylic acid group with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the conjugated diene system, resulting in the formation of saturated derivatives.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Saturated derivatives of the conjugated diene system.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Sodium;(2E,4E)-5-[4-(dimethylamino)phenyl]-3-methylpenta-2,4-dienoate has found applications in several scientific research areas:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its conjugated diene system.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which sodium;(2E,4E)-5-[4-(dimethylamino)phenyl]-3-methylpenta-2,4-dienoate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The conjugated diene system allows for efficient electron transfer, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Sodium;(2E,4E)-5-[4-(dimethylamino)phenyl]-3-methylpenta-2,4-dienoate: shares similarities with other conjugated diene compounds such as:

Uniqueness

The presence of the dimethylamino group in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This distinct feature enhances its utility in various applications, particularly in the field of fluorescent probes and advanced materials.

Properties

IUPAC Name

sodium;(2E,4E)-5-[4-(dimethylamino)phenyl]-3-methylpenta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.Na/c1-11(10-14(16)17)4-5-12-6-8-13(9-7-12)15(2)3;/h4-10H,1-3H3,(H,16,17);/q;+1/p-1/b5-4+,11-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYXALXCEBIYTM-XTMGEDCVSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)[O-])C=CC1=CC=C(C=C1)N(C)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)[O-])/C=C/C1=CC=C(C=C1)N(C)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16NNaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.